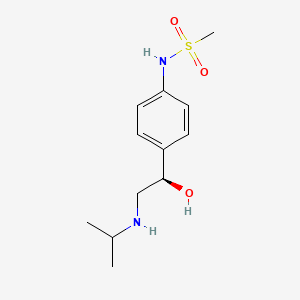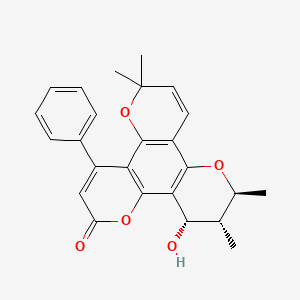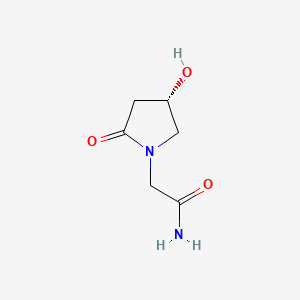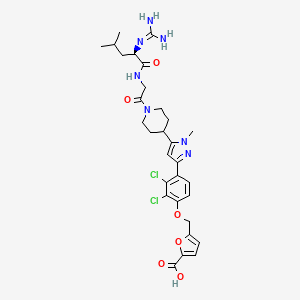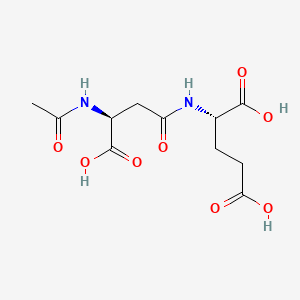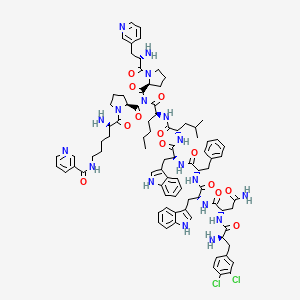
吐洛特罗
描述
Tulobuterol is a long-acting beta2-adrenergic receptor agonist primarily used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD) . It is marketed in Japan as a transdermal patch under the name Hokunalin tape . The compound is known for its ability to relax airway muscles, making breathing easier for patients with respiratory conditions .
科学研究应用
吐洛特罗具有广泛的科学研究应用。 在医学上,它被用作支气管扩张剂,用于治疗哮喘和 COPD . 它的长效特性使其适合于这些疾病的慢性管理 . 在化学中,吐洛特罗用作研究β2肾上腺素受体激动剂的模型化合物 . 它还用于开发透皮给药系统 .
作用机制
生化分析
Biochemical Properties
Tulobuterol functions as a selective beta2-adrenergic receptor agonist, which means it binds to and activates beta2-adrenergic receptors. These receptors are predominantly found in the smooth muscles of the airways, where Tulobuterol induces bronchodilation by relaxing the muscles . The interaction between Tulobuterol and beta2-adrenergic receptors involves the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . This cascade ultimately results in the relaxation of bronchial smooth muscle.
Cellular Effects
Tulobuterol exerts significant effects on various cell types, particularly those in the respiratory system. By activating beta2-adrenergic receptors on airway smooth muscle cells, Tulobuterol promotes muscle relaxation and bronchodilation . Additionally, Tulobuterol influences cell signaling pathways by increasing cAMP levels, which can modulate gene expression and cellular metabolism . This modulation can lead to reduced inflammation and improved airway function in patients with asthma and COPD .
Molecular Mechanism
At the molecular level, Tulobuterol binds to beta2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). This binding activates the Gs protein, which in turn stimulates adenylate cyclase to convert ATP into cAMP . The elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of various target proteins that mediate muscle relaxation and anti-inflammatory effects . Tulobuterol’s ability to increase cAMP levels is central to its therapeutic action in bronchodilation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tulobuterol have been observed to change over time. The stability and degradation of Tulobuterol are critical factors in its efficacy. Studies have shown that Tulobuterol maintains its bronchodilatory effects for extended periods, making it suitable for long-term management of respiratory conditions . The transdermal patch formulation of Tulobuterol provides a steady release of the drug over 24 hours, ensuring consistent therapeutic levels .
Dosage Effects in Animal Models
In animal models, the effects of Tulobuterol vary with different dosages. Lower doses of Tulobuterol have been shown to effectively induce bronchodilation without significant adverse effects . Higher doses can lead to toxic effects, including tachycardia and tremors . The therapeutic window of Tulobuterol is thus crucial in determining the appropriate dosage for clinical use.
Metabolic Pathways
Tulobuterol is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The major metabolic pathways involve the cytochrome P450 enzymes, particularly CYP2D6 . The metabolites of Tulobuterol are excreted mainly through the urine. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential drug interactions.
Transport and Distribution
Tulobuterol is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The drug’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily. Tulobuterol’s interaction with transport proteins, such as P-glycoprotein, can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Tulobuterol is primarily within the cytoplasm, where it interacts with beta2-adrenergic receptors on the cell membrane . The drug’s activity is dependent on its ability to reach these receptors and initiate the signaling cascade that leads to bronchodilation. Post-translational modifications of the receptors can also influence Tulobuterol’s efficacy .
准备方法
合成路线和反应条件: 吐洛特罗的合成涉及几个关键步骤。 一种常见的方法从 2’-氯苯乙酮用二氧化硒氧化开始,生成邻氯苯甲酰 . 然后将此中间体与叔丁胺缩合形成亚胺,随后用硼氢化钠还原得到吐洛特罗 . 另一种方法涉及 2-氯苯乙酮的溴化、还原和胺化 .
工业生产方法: 吐洛特罗的工业生产通常采用高纯度溶剂和试剂,以确保最终产品符合严格的药典标准 . 该过程通常包括结晶和纯化步骤,以实现所需的纯度和稳定性 .
化学反应分析
反应类型: 吐洛特罗会发生各种化学反应,包括氧化、还原和取代 . 例如,2’-氯苯乙酮的氧化是其合成中的一个关键步骤 .
常用试剂和条件: 吐洛特罗合成中常用的试剂包括用于氧化的二氧化硒、用于缩合的叔丁胺和用于还原的硼氢化钠 . 这些反应通常在受控条件下进行,以确保高产率和纯度 .
形成的主要产物: 这些反应形成的主要产物是吐洛特罗本身,然后进一步纯化并加工用于医药用途 .
相似化合物的比较
属性
IUPAC Name |
2-(tert-butylamino)-1-(2-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYLAVBNPACJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56776-01-3 (hydrochloride) | |
| Record name | Tulobuterol [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048457 | |
| Record name | Tulobuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41570-61-0 | |
| Record name | (±)-Tulobuterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41570-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tulobuterol [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tulobuterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tulobuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41570-61-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TULOBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/591I9SU0F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


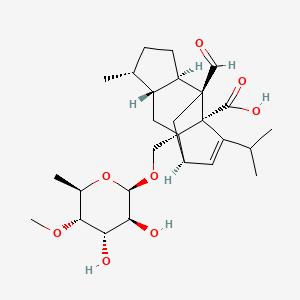

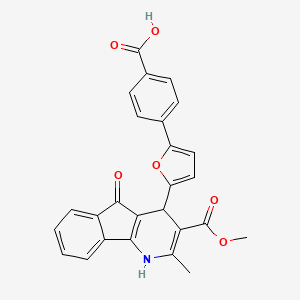
![2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B1681960.png)

